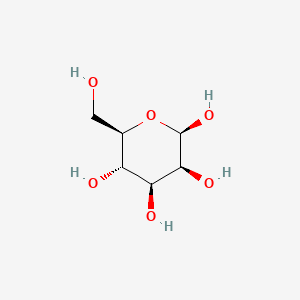![molecular formula C32H39F3N8O7 B10847484 c[RGDf-(R)-N-Me-alpha-TfmF]](/img/structure/B10847484.png)
c[RGDf-(R)-N-Me-alpha-TfmF]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound C[RGDf-®-N-Me-alpha-TfmF] is a cyclic peptide that contains the arginine-glycine-aspartic acid (RGD) sequence. This sequence is known for its high affinity to integrin receptors, particularly the alphaVbeta3 integrin, which plays a crucial role in cell adhesion, migration, and angiogenesis. The compound is often used in biomedical research for targeting and imaging tumors due to its ability to bind selectively to integrin receptors overexpressed in cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of C[RGDf-®-N-Me-alpha-TfmF] typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The cyclic structure is achieved through cyclization reactions, often using coupling agents like HATU or EDC/NHS . The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: While industrial-scale production of such specialized peptides is less common, it can be achieved through automated peptide synthesizers that allow for high-throughput synthesis. The use of advanced purification techniques, such as preparative HPLC, ensures the high purity required for biomedical applications .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The compound can undergo substitution reactions, particularly at the side chains of amino acids like lysine or arginine.
Cyclization Reactions: The formation of the cyclic structure itself is a key reaction, often facilitated by coupling agents.
Common Reagents and Conditions:
Coupling Agents: HATU, EDC/NHS
Protecting Groups: Fmoc (Fluorenylmethyloxycarbonyl) for amino groups
Solvents: DMF (Dimethylformamide), DCM (Dichloromethane)
Major Products Formed: The primary product is the cyclic peptide C[RGDf-®-N-Me-alpha-TfmF] , with potential side products being linear peptides or incomplete sequences, which are typically removed during purification .
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used in the development of integrin-targeting agents for drug delivery systems and imaging probes .
Biology: In biological research, it is employed to study cell adhesion, migration, and signaling pathways involving integrins .
Medicine: The compound has significant applications in cancer research, particularly in the imaging and targeted therapy of tumors. It is used to deliver therapeutic agents directly to cancer cells, minimizing damage to healthy tissues .
Industry: In the pharmaceutical industry, C[RGDf-®-N-Me-alpha-TfmF] is used in the development of diagnostic tools and targeted therapies for various diseases, including cancer .
Wirkmechanismus
The compound exerts its effects by binding to integrin receptors, particularly alphaVbeta3 integrin, on the surface of cells. This binding inhibits the interaction between integrins and their natural ligands, disrupting cell adhesion and migration. The compound’s cyclic structure enhances its stability and binding affinity, making it a potent inhibitor of integrin-mediated processes .
Vergleich Mit ähnlichen Verbindungen
Cilengitide (EMD 121974): Another cyclic RGD peptide with high affinity for alphaVbeta3 integrin.
C[RGDfK]: A cyclic peptide similar to C[RGDf-®-N-Me-alpha-TfmF] , used in cancer imaging and therapy.
Uniqueness: C[RGDf-®-N-Me-alpha-TfmF] is unique due to its specific modifications, such as the presence of a trifluoromethylphenylalanine (TfmF) residue, which enhances its binding affinity and stability compared to other RGD peptides .
Eigenschaften
Molekularformel |
C32H39F3N8O7 |
|---|---|
Molekulargewicht |
704.7 g/mol |
IUPAC-Name |
2-[(2S,5R,8R,11S)-5,8-dibenzyl-11-[3-(diaminomethylideneamino)propyl]-7-methyl-3,6,9,12,15-pentaoxo-8-(trifluoromethyl)-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid |
InChI |
InChI=1S/C32H39F3N8O7/c1-43-28(49)23(15-19-9-4-2-5-10-19)41-27(48)22(16-25(45)46)40-24(44)18-39-26(47)21(13-8-14-38-30(36)37)42-29(50)31(43,32(33,34)35)17-20-11-6-3-7-12-20/h2-7,9-12,21-23H,8,13-18H2,1H3,(H,39,47)(H,40,44)(H,41,48)(H,42,50)(H,45,46)(H4,36,37,38)/t21-,22-,23+,31+/m0/s1 |
InChI-Schlüssel |
IKBMFRHCMUKOBA-ZAUAPEEVSA-N |
Isomerische SMILES |
CN1C(=O)[C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@]1(CC2=CC=CC=C2)C(F)(F)F)CCCN=C(N)N)CC(=O)O)CC3=CC=CC=C3 |
Kanonische SMILES |
CN1C(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C1(CC2=CC=CC=C2)C(F)(F)F)CCCN=C(N)N)CC(=O)O)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![c[Nle-Glu-D-Phe-Arg-Trp-Glu]-NH2](/img/structure/B10847407.png)
![c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2](/img/structure/B10847408.png)
![c[Nle-His-D-Phe-Arg-Trp-Glu]-NH2](/img/structure/B10847416.png)
![c[Nle-Gln-D-Phe-Arg-Trp-Glu]-NH2](/img/structure/B10847423.png)
![c[Nle-Glu-D-Nal(2')-Arg-Trp-Glu]-NH2](/img/structure/B10847437.png)
![c[Nle-Asp-D-Phe-Arg-Trp-Glu]-NH2](/img/structure/B10847451.png)

![c[RGDf-(R)-alpha-TfmV]](/img/structure/B10847471.png)
![c[YYAEGLEE]-NH2](/img/structure/B10847476.png)
![c[RGDf-(S)-alpha-TfmF]](/img/structure/B10847481.png)

![c[Thr-Tyr-Thr-His-DNaf-Arg-Trp-Thr-Ile-Pro]](/img/structure/B10847491.png)
![[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] hydrogen sulfate](/img/structure/B10847499.png)
![c[YYDEGLEE]-NH2](/img/structure/B10847509.png)
